molecular formula C8H7BrFN3 B6223742 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine CAS No. 2088214-48-4

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

Cat. No. B6223742
CAS RN: 2088214-48-4
M. Wt: 244.1
InChI Key:
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Description

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine (6-BFMD) is a synthetic compound that is used in a variety of scientific research applications. It is a bromofluoromethyl derivative of 1H-1,3-benzodiazol-2-amine, and is a member of the benzodiazole family of compounds. 6-BFMD has a wide range of uses in scientific research, due to its unique properties. Its versatility enables it to be used in a variety of applications, from biochemical and physiological studies to laboratory experiments.

Mechanism of Action

The mechanism of action of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is not yet fully understood. However, it is believed to act as an inhibitor of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase. In addition, it is believed to interact with various receptors, such as the serotonin receptor, and to modulate the activity of various neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as cytochrome P450 enzymes and monoamine oxidase. In addition, it has been shown to interact with various receptors, such as the serotonin receptor, and to modulate the activity of various neurotransmitters, such as serotonin and dopamine. Furthermore, it has been shown to have an anti-inflammatory effect, as well as a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

The use of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of applications, from biochemical and physiological studies to laboratory experiments. In addition, it is relatively easy to synthesize, and it can be stored for long periods of time without significant degradation. However, there are also some limitations to the use of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine in laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. In addition, it is not yet known whether it has any adverse effects on humans or animals.

Future Directions

The potential applications of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine are numerous, and there are a variety of future directions that can be explored. For example, further research can be conducted to better understand the mechanism of action of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine and to determine its potential therapeutic applications. In addition, further research can be conducted to determine whether 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine has any adverse effects on humans or animals. Finally, further research can be conducted to determine whether 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine can be used to develop new drugs or to improve existing drugs.

Synthesis Methods

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine can be synthesized via a two-step process. The first step involves the reaction of 4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine with bromine in the presence of a base, such as sodium hydroxide. This results in the formation of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine. The second step involves the reaction of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine with a base, such as sodium hydroxide, in the presence of a catalyst, such as palladium chloride or platinum dioxide. This results in the formation of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine.

Scientific Research Applications

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine is used in a variety of scientific research applications. It is a versatile compound that can be used in biochemical and physiological studies, as well as laboratory experiments. It has been used to study the effects of various drugs on cell metabolism and as a probe for various biochemical pathways. It has also been used to study the structure and function of proteins, as well as to study the effects of various drugs on enzyme activity. In addition, 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine has been used to study the effects of various drugs on gene expression and to study the mechanism of action of various drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine involves the introduction of a bromine and a fluorine atom onto a benzodiazole ring, followed by the addition of a methyl group and an amine group.", "Starting Materials": [ "2-aminobenzonitrile", "bromine", "fluorine gas", "methylamine", "sodium hydroxide", "acetic acid", "ethanol", "diethyl ether" ], "Reaction": [ "Step 1: Nitration of 2-aminobenzonitrile with nitric acid and sulfuric acid to form 2-nitrobenzonitrile", "Step 2: Reduction of 2-nitrobenzonitrile with tin and hydrochloric acid to form 2-aminobenzonitrile", "Step 3: Bromination of 2-aminobenzonitrile with bromine in acetic acid to form 6-bromo-1H-benzimidazole-2-carbonitrile", "Step 4: Fluorination of 6-bromo-1H-benzimidazole-2-carbonitrile with fluorine gas in the presence of sodium hydroxide to form 6-bromo-4-fluoro-1H-benzimidazole-2-carbonitrile", "Step 5: Methylation of 6-bromo-4-fluoro-1H-benzimidazole-2-carbonitrile with methylamine in ethanol to form 6-bromo-4-fluoro-1-methyl-1H-benzimidazole-2-carbonitrile", "Step 6: Hydrolysis of 6-bromo-4-fluoro-1-methyl-1H-benzimidazole-2-carbonitrile with sodium hydroxide in water to form 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine", "Step 7: Isolation of 6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine by filtration and washing with diethyl ether" ] }

CAS RN

2088214-48-4

Product Name

6-bromo-4-fluoro-1-methyl-1H-1,3-benzodiazol-2-amine

Molecular Formula

C8H7BrFN3

Molecular Weight

244.1

Purity

95

Origin of Product

United States

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